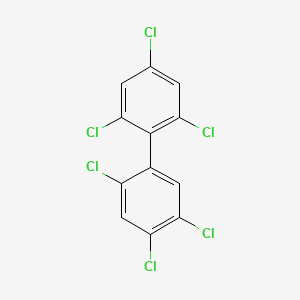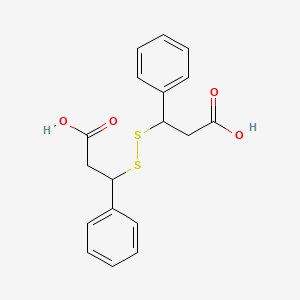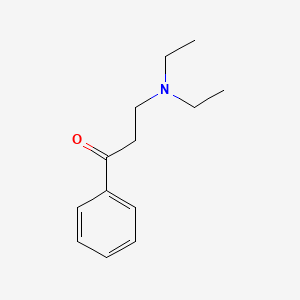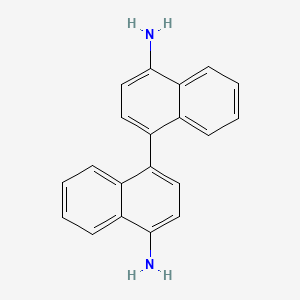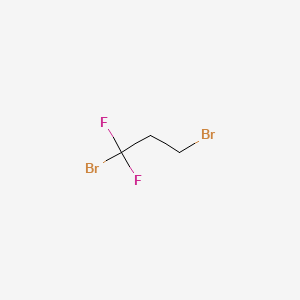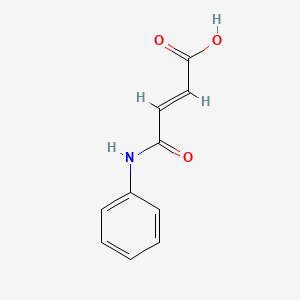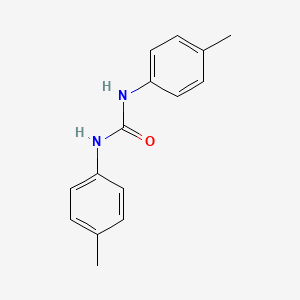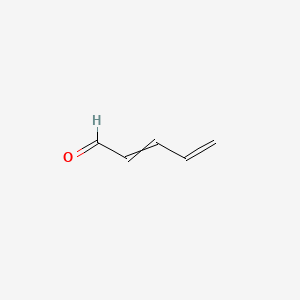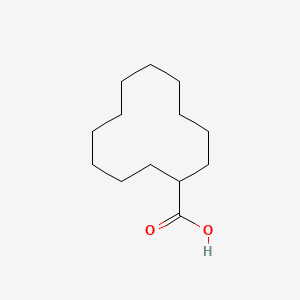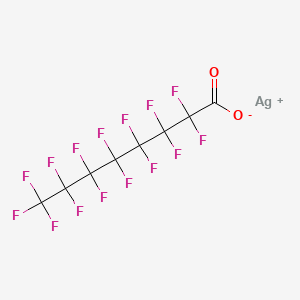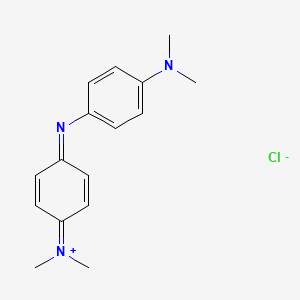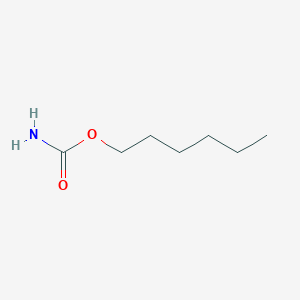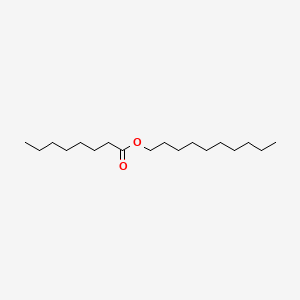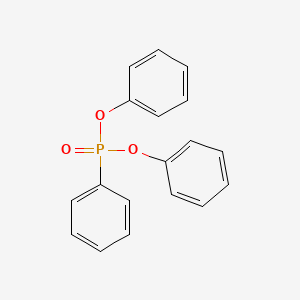
三丁基甲氧基硅烷
描述
Silane, tributylmethoxy- (TBM) is a silane derivative containing a tributyl group attached to a methoxy group. It is a colorless liquid with a boiling point of 124°C and a melting point of -76°C. TBM is widely used in chemical synthesis, as a catalyst, and in the production of polymers materials. It is an important component in the synthesis of polymers, such as polyurethanes, polyesters, and polyamides, and is used in various applications, such as coatings, adhesives, and sealants.
科学研究应用
无机-有机层状材料
Atsushi Shimojima、Y. Sugahara 和 K. Kuroda (1997) 的研究证明了使用三烷氧基(烷基)硅烷进行水解和缩聚以形成有序结构材料。这些材料表现出尖锐的衍射峰和片状形态,表明形成了高度有序的无机-有机层状材料 (Shimojima 等人,1997)。
可交联聚丁二烯
F. Schapman、J. Couvercelle 和 C. Bunel (2000) 探索了将三乙氧基硅烷官能团引入低摩尔质量羟基端聚丁二烯,从而显着增强其机械性能。这种改性导致玻璃化转变温度和储存模量显着增加,展示了硅烷部分对聚合物交联的影响 (Schapman 等人,2000)。
镁合金上的硅烷涂层
X. Gu 等人 (2017) 研究了三乙氧基(辛基)硅烷涂层在镁合金上的应用,以提高耐腐蚀性和生物相容性。他们的研究结果表明,这些涂层显着提高了细胞活力,减少了溶血和血小板粘附,解决了镁合金由于其快速降解行为而临床应用的主要障碍 (Gu 等人,2017)。
铁上的乙烯基三乙氧基硅烷薄膜
J. Flis 和 M. Kanoza (2006) 研究了铁上的乙烯基三乙氧基硅烷 (VTES) 薄膜,以研究暴露在空气中的硅烷薄膜的化学转化和保护性能。他们的研究表明,暴露在空气中会增强 VTES 薄膜的保护性,从而提高耐腐蚀性和有机涂层对金属的附着力 (Flis 和 Kanoza,2006)。
水泥水化和力学性能
胡均峰等人 (2016) 对硅烷和硅烷衍生物对水泥水化和砂浆力学性能的影响进行了实验研究。他们发现,虽然硅烷延迟了水泥水化,但硅烷衍生物有效地减轻了这种延迟。这项研究强调了硅烷作为偶联剂的作用,提高了砂浆的抗弯强度和抗压强度 (Feng 等人,2016)。
属性
IUPAC Name |
tributyl(methoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H30OSi/c1-5-8-11-15(14-4,12-9-6-2)13-10-7-3/h5-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZINNJYWGLAHPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Si](CCCC)(CCCC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341848 | |
| Record name | methoxytributyl silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tributyl(methoxy)silane | |
CAS RN |
15811-64-0 | |
| Record name | methoxytributyl silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

